タキシフォリン

説明

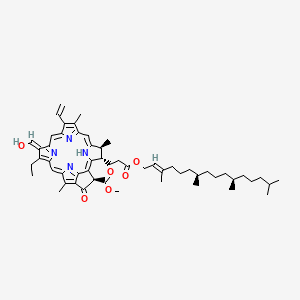

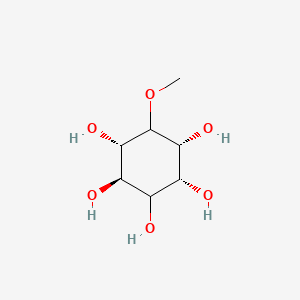

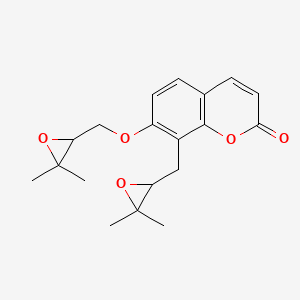

Taxifolin, also known as dihydroquercetin, is a catechol-type flavonoid that displays cardioprotective, neuroprotective, antioxidative, and anticancer chemotherapeutic activities . It is a flavonoid or natural nutrient found in plants, including cannabis . It is extracted from plants such as Siberian larch and milk thistle .

Synthesis Analysis

Taxifolin can be synthesized from astilbin by fungal biotransformation . A fungal strain, Aspergillus fumigatus SQH4, was isolated from an enrichment culture of Smilax glabra rhizome to achieve the deglycosylation reaction . Taxifolin microtubes and taxifolin microspheres were synthesized from raw taxifolin API using several methods of crystal engineering .

Molecular Structure Analysis

Taxifolin has two stereocenters on the C-ring, as opposed to quercetin which has none . For example, (+)-taxifolin has (2R,3R)-configuration, making it 1 out of 4 stereoisomers that comprise 2 pairs of enantiomers . The morphology of the solid phase is very specific for each sample .

Chemical Reactions Analysis

Taxifolin can be obtained by deglycosylation of astilbin . When a culture of strain SQH4 was filtered, and the mycelia were suspended in phosphate buffer (0.2 mol/L, pH 4.5) with a volume equal to that of the culture filtrate, and both were used to biotransform astilbin, the yields of taxifolin were 49.6% from the mycelia and 8.34% from the culture filtrate .

Physical And Chemical Properties Analysis

Taxifolin has a molecular formula of C15H12O7 and a molecular weight of 304.25 . It is soluble in DMSO and water .

科学的研究の応用

抗酸化作用と抗炎症作用

タキシフォリンは、優れた抗酸化作用と抗炎症作用を持つ強力な抗酸化物質です {svg_1}. 抗酸化能力において、一般的なフラボノイドよりも優れています {svg_2}. タマネギやオリーブオイルなどの食品によく含まれており、市販の製剤にも使用されています {svg_3}.

抗菌作用

タキシフォリンは、有望な抗菌作用を示しています {svg_4}. そのため、さまざまな病気の有効な治療法となります {svg_5}.

神経変性疾患

タキシフォリンは、アミロイドβ関連神経変性疾患の治療に有効である可能性を示しています {svg_6}. 体外ではアミロイドβ線維の形成を阻害し、脳内ではアミロイドβのクリアランスを促進し、脳アミロイド血管症のモデルマウスにおいて認知機能の低下を抑制します {svg_7}.

心血管疾患

タキシフォリンは、心血管疾患の管理において有望な結果を示しています {svg_8} {svg_9}. シリビンA、シリビンB、イソシリビンAなどとともに、シリマリン(レガロン™)などの製剤によく使用されます {svg_10}.

がん治療

タキシフォリンは、さまざまな体外および体内モデルを用いた評価において、薬理活性の中で最も強力な抗がん活性を示しました {svg_11} {svg_12}.

肝疾患

タキシフォリンは、肝疾患の管理において有望な結果を示しています {svg_13} {svg_14}. シリビンA、シリビンB、イソシリビンAなどとともに、シリマリン(レガロン™)などの製剤によく使用されます {svg_15}.

代謝性疾患

タキシフォリンは、認知症のリスクが高い代謝性疾患の治療薬としての可能性を示しています {svg_16}.

炎症と腫瘍

タキシフォリンは、炎症とがん性腫瘍の管理において有望な薬理活性を持っています {svg_17} {svg_18}.

これらは、科学研究におけるタキシフォリンの多くの潜在的な用途の一部です。 この化合物は、幅広い健康増進効果があり、さまざまな病気の治療に役立つ貴重なツールとなり得ることが明らかです {svg_19}.

作用機序

Taxifolin, also known as dihydroquercetin, is a flavanonol that has been found to exhibit a broad range of health-promoting effects . This article will delve into the mechanism of action of Taxifolin, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

Taxifolin has been found to interact with various targets. It has been shown to inhibit the oxidative stress and apoptosis of human umbilical vein endothelial cells (HUVECs) and THP-1 cells induced by Cr (VI), inhibit the activation of the NF-κB signal, and downregulate the expression of cleaved caspase-1 and IL-1β in THP-1 cells .

Mode of Action

Taxifolin interacts with its targets in a way that results in a variety of changes. For instance, it has been found to block the synthesis of prostaglandins by inhibiting cyclooxygenase . It also directly acts on hepatocytes to inhibit lipid accumulation . Furthermore, it has been found to increase brown adipose tissue activity and suppress body weight gain through at least two distinct pathways: direct action on brown adipocytes and indirect action via fibroblast growth factor 21 production in the liver .

Biochemical Pathways

Taxifolin affects several biochemical pathways. It has been found to cause cell cycle arrest and tumor regression by activating the Wnt/β-catenin signaling pathway . It also induces endothelium-dependent relaxation, involving at least in part, nitric oxide-mediated signaling through the PI3K/eNOS pathway .

Result of Action

The molecular and cellular effects of Taxifolin’s action are diverse. It has been shown to inhibit the ovarian cancer cell growth in a dose-dependent manner . It also has antiproliferative effects on many types of cancer cells by inhibiting cancer cell lipogenesis . Furthermore, it has been found to induce cytotoxicity in colorectal cells in a dose-dependent manner and time-dependent approach .

Action Environment

The action, efficacy, and stability of Taxifolin can be influenced by various environmental factors. For instance, the structural diversity of flavonoids, including Taxifolin, is thought to be an influential factor in their antioxidant activity . There is a direct link between the number of hydroxyl groups attached to the aromatic ring and the antioxidant activity of the molecule .

Safety and Hazards

Taxifolin is harmful if swallowed . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

特性

IUPAC Name |

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQWRCVTCMQVQX-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022450, DTXSID301017215 | |

| Record name | (+)-Taxifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

480-18-2, 24198-97-8 | |

| Record name | Taxifolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24198-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taxifolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taxifolin, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024198978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taxifolin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02224 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, (2R,3R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+)-Taxifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R-trans)-2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAXIFOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SOB9E3987 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TAXIFOLIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAS93SC1VS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。